molecular formula C7H14BrNO3 B8708983 tert-butyl N-(2-bromoethoxy)carbamate

tert-butyl N-(2-bromoethoxy)carbamate

Cat. No.: B8708983
M. Wt: 240.09 g/mol
InChI Key: NZJRPYXAIZMWOG-UHFFFAOYSA-N
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Description

Significance of tert-Butoxycarbonyl (Boc) Protection in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. numberanalytics.com Its popularity stems from a combination of factors: it is easily introduced, stable to a wide range of reaction conditions, and can be removed cleanly under specific, mild acidic conditions. numberanalytics.comtotal-synthesis.com This stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling chemists to selectively deprotect one amine in the presence of others. numberanalytics.comtotal-synthesis.com

The introduction of a Boc group is typically achieved by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction converts the nucleophilic and basic amine into a neutral carbamate (B1207046), effectively masking its reactivity during subsequent synthetic steps. nbinno.com The Boc group's utility is foundational in many areas, including:

Peptide Synthesis: It is crucial for protecting the α-amino groups of amino acids during the sequential coupling steps of solid-phase peptide synthesis (SPPS). numberanalytics.comnbinno.com

Natural Product Synthesis: The construction of complex natural products often requires the temporary masking of sensitive amine functionalities. numberanalytics.com

Pharmaceutical Development: Many active pharmaceutical ingredients contain amine groups, and Boc protection is a key strategy in their multi-step synthesis. numberanalytics.comnbinno.com

The deprotection mechanism, which proceeds via treatment with acids like trifluoroacetic acid (TFA), is particularly advantageous. wikipedia.org It involves the formation of a stable tert-butyl cation, which prevents unwanted side reactions on sensitive substrates. wikipedia.org

Protecting GroupStructureCommon Deprotection Conditions
Boc (tert-butoxycarbonyl)-(C=O)OC(CH₃)₃Mild Acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org
Fmoc (9-fluorenylmethoxycarbonyl)-(C=O)OCH₂-FluorenylBase (e.g., Piperidine) numberanalytics.com
Cbz (Benzyloxycarbonyl)-(C=O)OCH₂C₆H₅Catalytic Hydrogenation (H₂/Pd) total-synthesis.com

Overview of Bromine-Containing Organic Compounds as Versatile Synthetic Building Blocks

Organobromine compounds are fundamental building blocks in synthetic chemistry, prized for their balanced reactivity. wikipedia.org The carbon-bromine bond is polarized, with the carbon atom being electrophilic due to bromine's higher electronegativity, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromides is intermediate between that of the more reactive organoiodides and the less reactive organochlorides, offering a practical compromise between stability and reaction efficiency for many applications. wikipedia.org

The utility of the bromine atom stems primarily from its ability to function as an excellent leaving group in nucleophilic substitution reactions (e.g., Sₙ2 reactions). This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and nitriles. Furthermore, organobromides are key precursors for a range of important transformations:

Grignard Reactions: They react with magnesium metal to form organomagnesium reagents (Grignard reagents), which are powerful carbon nucleophiles for forming new carbon-carbon bonds. wikipedia.org

Cross-Coupling Reactions: Aryl and vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Reductive Coupling: Certain organobromides can undergo coupling reactions to form new C-C bonds. wikipedia.org

Bromination is a critical transformation, and while molecular bromine is effective, its hazardous nature has led to the development of safer, solid brominating agents. nih.govorganic-chemistry.org The versatility of the resulting organobromides makes them indispensable intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Carbon-Halogen BondBond Dissociation Energy (kcal/mol)General Reactivity Trend (as Leaving Group)
C-F115Poor
C-Cl83.7Good
C-Br72.1Very Good wikipedia.org
C-I57.6Excellent

Positioning of tert-Butyl N-(2-bromoethoxy)carbamate within Advanced Synthetic Chemistry and Chemical Biology

The compound this compound is a heterobifunctional molecule that strategically combines the features discussed above. Its structure contains two key reactive sites: the terminal bromine atom and the Boc-protected N-alkoxyamine.

The Bromoethoxy Moiety: This part of the molecule acts as an electrophilic handle. The bromine atom serves as a good leaving group, allowing the molecule to be attached to various nucleophiles (e.g., phenols, thiols, amines) via an ether, thioether, or amine linkage.

The Boc-Protected N-Alkoxyamine: This functionality provides a latent nucleophile. After the alkylation reaction at the bromo- end is complete, the Boc group can be selectively removed under acidic conditions to unmask the N-alkoxyamine. This group can then be used for further conjugation, for example, through the formation of oximes with aldehydes or ketones.

This dual functionality positions the molecule as a valuable linker or spacer in the construction of more complex chemical entities. While this specific N-O bonded scaffold is specialized, related structures such as tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate (which features a more stable C-N bond) are known as versatile small molecule scaffolds used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and for surface functionalization. cymitquimica.com The N-O bond in this compound adds a unique chemical property, potentially influencing conformation or offering a site for specific chemical cleavage not present in more common alkylamine-based linkers.

PropertyData
Compound Name This compound
Molecular Formula C₇H₁₄BrNO₃
Molecular Weight 240.09 g/mol
Key Functional Groups Alkyl Bromide, Boc-Protected N-Alkoxyamine
Primary Synthetic Role Heterobifunctional Linker/Spacer

Scope and Academic Relevance of Research on this Chemical Scaffold

The academic and industrial interest in scaffolds like this compound lies in the broader pursuit of modular chemical tools for constructing complex and functional molecules. researchgate.net Research into such linkers is driven by the need for precise control over the distance, angle, and chemical nature of connections between different molecular components.

The relevance of this chemical scaffold can be seen in several areas:

Combinatorial Chemistry: Bifunctional building blocks are essential for generating libraries of compounds for drug discovery and high-throughput screening. The modular nature of this scaffold allows for the systematic variation of the moieties attached at either end.

Chemical Biology: Linkers are used to tether probes to biomolecules, create bioconjugates, or construct systems to study biological processes. The specific properties of the linker, including its length, flexibility, and stability, are critical for function. nih.gov

Materials Science: Such molecules can be used to functionalize surfaces or to create new polymers and metal-organic frameworks (MOFs) where the properties are tuned by the nature of the organic linker. rsc.org

The development and study of molecules like this compound contribute to the fundamental "toolbox" available to synthetic chemists. Research in this area focuses on optimizing the synthesis of these linkers, exploring the reactivity of their functional groups, and demonstrating their utility in novel applications, thereby expanding the possibilities for creating sophisticated and purpose-built molecular systems. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14BrNO3

Molecular Weight

240.09 g/mol

IUPAC Name

tert-butyl N-(2-bromoethoxy)carbamate

InChI

InChI=1S/C7H14BrNO3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5H2,1-3H3,(H,9,10)

InChI Key

NZJRPYXAIZMWOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCBr

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for Tert Butyl N 2 2 Bromoethoxy Ethyl Carbamate

De Novo Synthesis of tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate

The de novo synthesis of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate, a polyethylene (B3416737) glycol (PEG) derivative, involves a targeted approach to introduce a bromine atom into a Boc-protected amino precursor. This compound is valuable as a hydrophilic linker, with the bromide acting as an effective leaving group for subsequent nucleophilic substitution reactions and the Boc group providing stable protection for the amine functionality. chemicalbook.com

Multistep Synthetic Routes: From Polyethylene Glycol Precursors to Brominated Carbamates

A common pathway for synthesizing tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate begins with a Boc-protected amino alcohol precursor, specifically tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate. chemicalbook.com The synthesis is a two-step process that first activates the terminal hydroxyl group, followed by its substitution with a bromide ion.

The initial step involves the conversion of the alcohol into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N). The subsequent step involves the displacement of the mesylate group by a bromide ion, using a salt such as lithium bromide (LiBr), to yield the final brominated carbamate (B1207046) product. chemicalbook.com

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The efficiency of the synthesis is highly dependent on the optimization of reaction parameters. The initial mesylation is typically conducted at a reduced temperature of 0°C to control the exothermic reaction, followed by stirring at room temperature to ensure completion. chemicalbook.com The subsequent bromination step is also carried out at room temperature, often overnight. chemicalbook.com

Dichloromethane (B109758) (DCM) is a common solvent for the mesylation step, while the addition of acetone (B3395972) can facilitate the dissolution of lithium bromide for the substitution reaction. chemicalbook.com The choice and stoichiometry of reagents are crucial; an excess of methanesulfonyl chloride and triethylamine are used to drive the mesylation, and a significant excess of lithium bromide is required to ensure the complete conversion of the mesylate to the bromide. chemicalbook.com

StepReagentSolventTemperatureTime
MesylationMethanesulfonyl Chloride (MsCl), Triethylamine (Et3N)Dichloromethane (DCM)0°C to Room Temp.3 hours
BrominationLithium Bromide (LiBr)Acetone/DCMRoom Temp.Overnight
Table 1: Optimized Reaction Conditions for tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate Synthesis. chemicalbook.com

Purification Methodologies for Isolated Product

Following the reaction, a standard aqueous workup is employed to remove excess reagents and water-soluble byproducts. The crude product is extracted into an organic solvent, such as ethyl acetate, and washed with water and brine. chemicalbook.com The organic layer is then dried over an anhydrous salt like sodium sulfate. Final purification is typically achieved through flash chromatography on a silica (B1680970) gel column, using a solvent system such as petroleum ether and acetone to yield the pure tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate as a colorless oil. chemicalbook.com

Comparative Analysis of Synthetic Methodologies for Analogous Bromoethoxy-Containing Carbamates

Synthesis of tert-Butyl N-[4-(2-bromoethoxy)phenyl]carbamate

The synthesis of tert-butyl N-[4-(2-bromoethoxy)phenyl]carbamate involves a different approach, typically a nucleophilic substitution reaction. The key precursor is 4-hydroxyphenyl tert-butyl carbamate, where the phenolic hydroxyl group acts as a nucleophile. smolecule.com This precursor is reacted with a bromoethyl derivative, such as 2-bromoethanol, via an SN2 mechanism to form the ether linkage. smolecule.com

Reaction conditions for this alkylation can be optimized, with temperatures ranging from room temperature to 70°C and reaction times between 2 and 24 hours. smolecule.com Under these optimized conditions, yields can range from 60% to 85%. smolecule.com

PrecursorReagentMechanismTemperatureYield
4-hydroxyphenyl tert-butyl carbamate2-bromoethanolSN2 AlkylationRoom Temp. - 70°C60-85%
Table 2: Synthesis of tert-Butyl N-[4-(2-bromoethoxy)phenyl]carbamate. smolecule.com

Discussion of tert-Butyl N-(2-bromoethyl)carbamate Synthesis as a Related Protecting Group Strategy

The synthesis of tert-butyl N-(2-bromoethyl)carbamate is a fundamental example of a protecting group strategy. This compound is a useful building block where the bromoethyl moiety allows for further functionalization. The primary synthetic route involves the direct protection of the amino group of 2-bromoethylamine (B90993) or its hydrobromide salt. google.com

The most common method employs di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as the Boc-introducing agent in the presence of a base. google.comchemicalbook.com A variety of conditions have been developed to optimize this reaction. google.com For instance, the reaction can be performed in solvents like methanol (B129727) with triethylamine, or in biphasic systems such as dichloromethane and water with sodium hydroxide. google.comchemicalbook.com Other solvent systems include acetonitrile (B52724) or a mixture of dioxane and water. google.com Purification often involves either extraction with an organic solvent or crystallization from the reaction mixture by adding water as a crystallizing solvent. google.com The latter method, which avoids extraction, is considered a simpler and safer operational approach. google.com

Amine SourceBoc SourceBaseSolvent SystemYield
2-bromoethylamineDi-tert-butyl dicarbonateTriethylamineMethanol92%
2-bromoethylamine hydrobromideDi-tert-butyl dicarbonateSodium HydroxideMethanol/Water93%
2-bromoethylamine hydrobromideDi-tert-butyl dicarbonateSodium CarbonateDioxane/Water-
2-bromoethylamine hydrobromideDi-tert-butyl dicarbonateTriethylamineAcetonitrile82% (NMR)
Table 3: Comparative Synthesis Methods for tert-Butyl N-(2-bromoethyl)carbamate. google.comchemicalbook.com

Green Chemistry Principles and Sustainable Synthetic Approaches in Brominated Carbamate Production

The synthesis of specialized chemical compounds, including brominated carbamates, is increasingly scrutinized through the lens of green chemistry. This paradigm shift in chemical manufacturing emphasizes the development of processes that are environmentally benign, economically viable, and efficient. nih.gov The core principles of green chemistry, such as maximizing atom economy, utilizing safer solvents and reagents, employing catalytic processes, and using renewable feedstocks, are pivotal in creating sustainable synthetic pathways for molecules like tert-butyl N-(2-bromoethoxy)carbamate. nih.govjocpr.com

The application of these principles aims to mitigate the environmental impact associated with traditional chemical production, which often involves hazardous materials, significant energy consumption, and the generation of substantial waste streams. jocpr.com For brominated carbamates, this involves reimagining established synthetic routes to enhance safety and sustainability.

Key areas of innovation include the replacement of hazardous brominating agents, the adoption of greener solvents like ionic liquids, the development of catalytic systems that improve reaction efficiency under milder conditions, and the use of renewable carbon sources for building the carbamate structure. researchgate.netnih.govpsu.edu

Advancements in Greener Synthetic Methodologies

Atom Economy: A fundamental concept in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comwikipedia.org Synthetic routes with high atom economy are inherently less wasteful. skpharmteco.com For carbamate synthesis, traditional methods often have poor atom economy, generating significant byproducts. chegg.com Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a primary goal. rsc.org

Safer Reagents and Reaction Conditions:

Bromination: Conventional bromination reactions frequently use molecular bromine (Br₂), a substance that is highly toxic, corrosive, and volatile. wordpress.com Green chemistry promotes the use of safer alternatives, such as N-bromosuccinimide (NBS), which is a solid and easier to handle. wordpress.com Another advanced approach is the in situ generation of the brominating agent from safer precursors like potassium bromide (KBr) and an oxidant, which avoids the handling and storage of large quantities of hazardous bromine. nih.gov

Carbamate Formation: The synthesis of the carbamate functional group has traditionally relied on highly toxic and hazardous reagents like phosgene (B1210022) and its derivatives or isocyanates. psu.edunih.gov A significantly greener and safer alternative is the use of carbon dioxide (CO₂) as a C1 feedstock. nih.gov CO₂ is non-toxic, abundant, and renewable, making its use in carbamate synthesis a prime example of sustainable chemistry. psu.eduresearchgate.net

Sustainable Solvents and Catalysis:

Ionic Liquids (ILs): Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. nbinno.com Ionic liquids have emerged as a promising alternative. These salts, which are liquid at or near room temperature, have negligible vapor pressure, high thermal stability, and can be recycled and reused. nbinno.commessiah.edu In the context of bromination, specific ionic liquids can function as both the solvent and a source of the bromide nucleophile, simplifying the reaction setup and workup. researchgate.netmessiah.edu

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reagents located in different immiscible phases (e.g., a water-soluble salt and an organic substrate). fzgxjckxxb.com By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the reaction can proceed under milder conditions with reduced need for organic solvents, leading to easier product separation and decreased waste generation. researchgate.netdistantreader.org This methodology is highly effective for a wide variety of organic syntheses and aligns well with the principles of green chemistry. researchgate.net

Use of Renewable Feedstocks: One of the foundational principles of green chemistry is the use of renewable rather than depleting feedstocks. reagent.co.uk

Carbon Dioxide (CO₂): As previously mentioned, utilizing CO₂ for the synthesis of the carbamate moiety is a key sustainable approach. This process captures a greenhouse gas and converts it into a valuable chemical building block, moving away from fossil fuel-derived reagents like phosgene. psu.eduresearchgate.net

Biomass: While more complex, the derivation of the ethoxy portion of the molecule from biomass sources represents a long-term goal for sustainable chemical production. nih.gov Lignocellulose, a major component of plant biomass, can be processed to yield platform chemicals that serve as starting materials for a range of organic syntheses. rsc.org

The following table summarizes the application of green chemistry principles to the synthesis of brominated carbamates.

Green Chemistry PrincipleTraditional Method/ReagentSustainable AlternativeKey Advantages
Atom Economy Reactions with stoichiometric byproducts (e.g., Wittig, Grignard).Catalytic reactions, addition reactions, rearrangements.Minimizes waste by maximizing the incorporation of reactant atoms into the final product. jocpr.comwikipedia.org
Choice of Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS); In situ generation from KBr/NaOCl.Reduces toxicity, corrosivity, and handling hazards. nih.govwordpress.com
Carbonyl Source for Carbamate Phosgene (COCl₂), Isocyanates.Carbon Dioxide (CO₂), Dimethyl Carbonate (DMC).Eliminates highly toxic and corrosive reagents; utilizes a renewable C1 source. psu.edunih.gov
Reaction Solvent Volatile Organic Compounds (VOCs) like Dichloromethane, Benzene.Ionic Liquids (ILs), water, supercritical fluids.Low volatility, non-flammable, recyclable, reduced environmental and health impact. researchgate.netnbinno.com
Catalysis Stoichiometric reagents, harsh reaction conditions.Phase-Transfer Catalysis (PTC), reusable solid catalysts.Increases reaction rates, allows for milder conditions, reduces energy consumption, and simplifies catalyst separation and reuse. fzgxjckxxb.comresearchgate.net
Feedstock Source Petroleum-based starting materials.CO₂, biomass-derived platform chemicals.Reduces reliance on finite fossil fuels; potential for carbon-neutral value chains. reagent.co.uknih.govrsc.org

Reactivity and Mechanistic Organic Chemistry of Tert Butyl N 2 2 Bromoethoxy Ethyl Carbamate

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a primary alkyl bromide makes the terminal carbon of the ethoxy group in tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to its utility as a synthetic building block, allowing for the introduction of a wide array of functional groups.

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on a substrate molecule. numberanalytics.com These reactions primarily proceed through two distinct mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com The preferred pathway is largely determined by the structure of the substrate. pressbooks.publibretexts.org

The substrate, tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate, possesses a bromine atom attached to a primary carbon. This structural feature strongly dictates that nucleophilic substitution will occur via the SN2 mechanism . libretexts.org

The SN2 reaction is a single, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.commasterorganicchemistry.com Bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-leaving group bond. nih.gov This process passes through a high-energy trigonal bipyramidal transition state. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. numberanalytics.commasterorganicchemistry.com For tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate, the primary nature of the alkyl halide center offers minimal steric hindrance, facilitating the approach of the nucleophile for backside attack. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the SN1 pathway is highly disfavored for this substrate. The SN1 mechanism is a stepwise process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comucsb.edu This intermediate is then rapidly captured by a nucleophile. masterorganicchemistry.com Primary alkyl halides, such as the one in the target molecule, would form a highly unstable and high-energy primary carbocation, making this pathway energetically prohibitive. masterorganicchemistry.com Therefore, reactions at the bromine center of this compound proceed exclusively through the SN2 pathway under typical nucleophilic substitution conditions.

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
CharacteristicSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate] (First order)Rate = k[Substrate][Nucleophile] (Second order)
MechanismTwo-step processSingle, concerted step
IntermediateCarbocationNone (only a transition state)
Substrate PreferenceTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
Nucleophile RequirementWeak nucleophiles are effectiveRequires strong nucleophiles
Solvent PreferenceFavored by polar protic solvents (e.g., H₂O, ROH)Favored by polar aprotic solvents (e.g., Acetone (B3395972), DMSO)

The SN2 reactivity of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate allows for its functionalization with a diverse range of strong nucleophiles. pressbooks.pub The other functional moieties within the molecule—the Boc-protected amine and the ether linkage—are generally stable under the conditions typically employed for SN2 reactions, particularly the use of non-acidic nucleophiles in polar aprotic solvents. organic-chemistry.org This compatibility allows for selective modification at the bromine center.

A wide variety of nucleophiles can be used to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The choice of nucleophile determines the functional group that is introduced into the molecule.

Nitrogen Nucleophiles: Reagents like sodium azide (B81097), primary amines, and secondary amines can be used to introduce azide or substituted amino groups.

Oxygen Nucleophiles: Alkoxides and carboxylates can serve as nucleophiles, though strong bases like alkoxides may promote elimination reactions as a minor pathway.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SN2 reactions and can be used to form thioethers.

Carbon Nucleophiles: Cyanide is an effective nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The selection of a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, is crucial as these solvents solvate the cation of the nucleophilic salt but not the anion, thereby increasing the nucleophile's reactivity. pressbooks.publibretexts.org

Table 2: Functionalization of tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate via SN2 Reactions
Nucleophile ClassExample NucleophileTypical ReagentProduct StructureResulting Functional Group
NitrogenAzideNaN₃Boc-NH-(CH₂)₂-O-(CH₂)₂-N₃Azide
NitrogenAmineR₂NHBoc-NH-(CH₂)₂-O-(CH₂)₂-NR₂Tertiary Amine
SulfurThiolateNaSRBoc-NH-(CH₂)₂-O-(CH₂)₂-SRThioether
CarbonCyanideNaCNBoc-NH-(CH₂)₂-O-(CH₂)₂-CNNitrile
OxygenCarboxylateRCO₂NaBoc-NH-(CH₂)₂-O-(CH₂)₂-O₂CREster

Chemistry of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its chemical behavior is characterized by high stability under many conditions and selective lability under others, which is key to its utility.

The removal, or deprotection, of the Boc group is most commonly achieved under acidic conditions. organic-chemistry.org The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in an inert solvent like dichloromethane (B109758) (DCM). jk-sci.com

The mechanism of acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the C-O bond to release the highly stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. jk-sci.comacsgcipr.org A potential side reaction is the alkylation of other nucleophilic sites in the molecule by the liberated tert-butyl cation; this can often be suppressed by using a scavenger, such as anisole (B1667542) or triethylsilane. acsgcipr.org

While effective, strong acids like TFA are not always compatible with other acid-sensitive functional groups. This has led to the development of milder and more selective methods for Boc deprotection.

Table 3: Selected Reagents for Selective Boc Deprotection
Reagent SystemTypical ConditionsNotesReference
Trifluoroacetic Acid (TFA)TFA in CH₂Cl₂ (DCM), room temperatureStandard, highly effective method. Can cleave other acid-labile groups. jk-sci.com
Aqueous Phosphoric Acid (H₃PO₄)Aqueous H₃PO₄, often with a co-solventAn environmentally benign, mild, and selective reagent. organic-chemistry.org
Cerium(III) chloride / Sodium IodideCeCl₃·7H₂O, NaI in refluxing acetonitrile (B52724)A Lewis acidic system that can offer different selectivity compared to protic acids. organic-chemistry.org
Oxalyl Chloride / Methanol (B129727)(COCl)₂ in MeOH, room temperatureA mild method tolerant of several functional groups, proceeding through a mechanism distinct from simple HCl generation. uky.edu

A key feature of the Boc protecting group is its remarkable stability towards bases, nucleophiles, and hydrogenolysis conditions. organic-chemistry.orguky.edu This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine. For instance, the SN2 reactions at the bromine center of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate can be carried out with strong nucleophiles and bases without affecting the carbamate linkage.

The carbamate's stability is a direct contrast to its lability under acidic conditions. This orthogonal stability is a cornerstone of modern protecting group strategy in multi-step organic synthesis. The hydrolysis of the carbamate linkage under basic or neutral aqueous conditions is generally very slow and requires harsh conditions, making it an insignificant pathway in most synthetic applications. The cleavage of the Boc group relies specifically on the acid-catalyzed pathway that generates the stable tertiary carbocation.

Oxidative and Reductive Transformations of the tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate Scaffold

The reactivity of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate under oxidative and reductive conditions is primarily dictated by the constituent functional groups: the terminal alkyl bromide, the ether linkage, and the tert-butoxycarbonyl (Boc) protecting group. While specific studies on the oxidative and reductive transformations of this particular molecule are not extensively documented in the literature, its behavior can be inferred from the known reactivity of these individual moieties.

Oxidative Transformations

The N-Boc group is generally considered stable under a wide range of oxidative conditions, a property that contributes to its widespread use as a protecting group in organic synthesis. researchgate.net Therefore, oxidative transformations of the tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate scaffold are expected to primarily involve the bromoethoxy portion of the molecule.

One potential oxidative transformation is the conversion of the alkyl bromide to a carbonyl compound. The Kornblum oxidation, for instance, provides a method for oxidizing primary alkyl halides to aldehydes using dimethyl sulfoxide (DMSO). yale.edu In the context of the target molecule, this would involve the conversion of the terminal bromoethyl group into an aldehyde, yielding tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate.

Table 1: Plausible Oxidative Transformations

Starting MaterialReagent(s)Expected ProductTransformation Type
tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamateDMSO, base (e.g., NaHCO₃)tert-Butyl N-[2-(2-oxoethoxy)ethyl]carbamateKornblum Oxidation

It is important to note that the efficiency of such oxidation reactions can be influenced by the nature of the alkyl halide. While the Kornblum oxidation is effective for activated halides, its application to unactivated primary bromides may require elevated temperatures. yale.edu

Another consideration is the potential for oxidative cleavage of the ether linkage under harsh oxidative conditions, though this is generally less facile than the oxidation of the alkyl halide. Reagents that effect oxidative C-C bond cleavage are typically employed for more specific substrates like 1,2-diols or alkenes. numberanalytics.com

Reductive Transformations

The reductive transformations of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate offer several predictable pathways, primarily focusing on the cleavage of the carbon-bromine bond and potential modifications to the carbamate and ether groups.

The most common reductive transformation for alkyl halides is the cleavage of the carbon-halogen bond to afford the corresponding alkane. This can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, or the use of hydride reagents. numberanalytics.com For the target molecule, this would result in the formation of tert-butyl N-[2-(ethoxy)ethyl]carbamate.

Furthermore, the N-Boc protecting group itself can undergo reduction under specific conditions. While generally stable to many reducing agents, catalytic methods have been developed for the reduction of carbamates to N-methyl amines. organic-chemistry.org This transformation would yield N-methyl-2-(2-bromoethoxy)ethan-1-amine.

The ether linkage is generally stable to most reductive conditions. However, reductive cleavage of C-O bonds can be achieved under specific circumstances, often requiring harsh conditions or specialized reagents. organic-chemistry.orgresearchgate.netnih.govresearchgate.net

Table 2: Plausible Reductive Transformations

Starting MaterialReagent(s)Expected ProductTransformation Type
tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamateH₂, Pd/C or LiAlH₄tert-Butyl N-[2-(ethoxy)ethyl]carbamateReductive dehalogenation
tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamateMg, catalystN-methyl-2-(2-bromoethoxy)ethan-1-amineCarbamate reduction

The choice of reducing agent will determine the outcome of the reaction. For instance, mild reducing agents are likely to selectively cleave the C-Br bond, leaving the N-Boc group intact. Conversely, more forcing conditions or specific catalytic systems would be required to effect the reduction of the carbamate.

Applications As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

As a key building block, tert-butyl N-(2-bromoethoxy)carbamate facilitates the assembly of intricate organic structures, streamlining synthetic pathways and enabling the creation of novel compounds. nbinno.com

In the realm of medicinal chemistry, this compound is a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Its structure is integral to the development of new therapeutic agents. The Boc protecting group is essential in multi-step syntheses, where it prevents the highly reactive amine group from participating in unwanted side reactions, ensuring precise control over the construction of the target drug molecule. nbinno.com

This compound plays a significant role in producing precursors for a variety of pharmaceuticals. For instance, it is used in the synthesis of nitric oxide (NO) synthase inhibitors, which are investigated for their therapeutic potential in treating cardiovascular and neurodegenerative diseases. It is also employed in the creation of cyclic amino-pyrazinecarboxamide derivatives, a class of compounds that has shown promise in various therapeutic applications. The versatility of this intermediate allows chemists to introduce specific functional groups and side chains that are crucial for a drug's efficacy and biological activity. nbinno.com

Table 1: Pharmaceutical Intermediates Derived from this compound

Target Compound Class Therapeutic Area of Interest Role of the Intermediate
Nitric Oxide (NO) Synthase Inhibitors Cardiovascular & Neurodegenerative Diseases Provides a key structural fragment for building the inhibitor molecule.
Cyclic Amino-Pyrazinecarboxamide Derivatives Various Therapeutic Applications Facilitates the construction of the core cyclic amino structure.
Complex APIs General Drug Discovery Acts as a foundational building block for introducing protected amine functionalities. nbinno.comnbinno.com

The dual functionality of this compound makes it a valuable reagent in peptide chemistry. The bromoethyl group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the imidazole group of histidine, to form stable thioether or alkylated linkages. This allows for the site-specific modification of peptides.

Furthermore, once the molecule is incorporated into a larger structure, the Boc-protected amine can be deprotected to reveal a primary amine. This newly available amine can then participate in standard peptide coupling reactions to extend the peptide chain or to conjugate other molecules, such as labels or drug payloads. This strategy is instrumental in the synthesis of peptidomimetics, where non-natural structures are integrated to improve stability, bioavailability, or binding affinity.

Utility in Materials Science and Polymer Chemistry

The reactivity of this compound extends beyond small molecule synthesis into the modification and creation of advanced materials.

In polymer chemistry, modifying the architecture of a polymer through grafting can introduce new and desirable properties. nih.gov this compound serves as an excellent agent for this purpose. The bromo-functional group can be used to initiate "grafting from" polymerizations, such as Atom Transfer Radical Polymerization (ATRP), from a polymer backbone containing suitable initiating sites.

Alternatively, it can be used in "grafting to" approaches, where the bromo-group reacts with a nucleophilic site on a pre-existing polymer scaffold. This process effectively decorates the polymer with protected aminoethoxy side chains. Subsequent deprotection of the Boc group yields a polymeric scaffold with pendant primary amine groups, which can be used for further cross-linking, attachment of bioactive molecules, or altering the material's surface properties. This method is used to create three-dimensional, branched, and crosslinked structures based on natural polymers like collagen for applications in regenerative medicine. nih.gov

The functionalization of surfaces is critical for developing advanced materials with tailored properties, such as improved biocompatibility, specific binding capabilities, or altered hydrophobicity. This compound can be covalently attached to surfaces (e.g., silica (B1680970), gold, or polymer films) that have been pre-functionalized with nucleophilic groups.

This surface modification introduces a layer of protected amines. After deprotection, the resulting amine-terminated surface can be used to immobilize proteins, DNA, or other molecules. In the field of nanotechnology, this compound can be used to functionalize nanoparticles, creating building blocks for self-assembled materials or targeted drug delivery systems. specialchem.comumweltbundesamt.de The ability to control surface chemistry at the molecular level is crucial for creating smart coatings, sensors, and advanced biomedical devices. specialchem.com

Table 2: Applications in Materials Science

Application Area Method of Utilization Resulting Functionality
Polymer Scaffolds Grafting of the compound onto a polymer backbone. nih.gov Introduces protected amine side chains for further modification.
Graft Copolymers Use as an initiator or grafting agent in polymerization. nih.gov Creates branched polymers with tunable properties.
Surface Coatings Covalent attachment to surfaces via the bromo- group. specialchem.com Creates amine-functionalized surfaces after deprotection.
Nanomaterials Functionalization of nanoparticles. umweltbundesamt.de Enables the attachment of biomolecules or targeting ligands.

Applications in Biochemical Probe Development and Ligand Synthesis

The defined structure and predictable reactivity of this compound make it an ideal linker molecule for creating sophisticated tools for biochemical research. nbinno.com A biochemical probe typically consists of a targeting moiety, a linker, and a reporter group (e.g., a fluorescent dye or biotin).

This compound can act as the linker, connecting these components. For example, the bromo- end can be reacted with a fluorescent dye, and after deprotection, the amine end can be coupled to a peptide or small molecule that binds to a specific protein. The resulting probe can be used to visualize the location of the target protein within cells or to study its function. In ligand synthesis, this intermediate helps in constructing molecules designed to bind to metal ions or biological receptors, which is a fundamental aspect of drug discovery and catalyst development. nih.gov

Strategic Use in Antibody-Drug Conjugate (ADC) Linker Design

PEGylated Linkers for Enhanced Pharmacokinetics:

The bromoethoxy group of this compound provides a reactive handle for the introduction of PEG chains. This can be achieved through etherification reactions, where the bromine atom is displaced by a PEG alcohol. The Boc-protected amine can then be deprotected to allow for further functionalization, such as attachment to the cytotoxic drug or another part of the linker scaffold. The versatility of this building block allows for the creation of PEG linkers of varying lengths and compositions, enabling the fine-tuning of the ADC's properties. precisepeg.com

Self-Immolative Linkers for Controlled Drug Release:

Self-immolative linkers are sophisticated chemical systems designed to release the payload in its unmodified, active form following a specific triggering event. nih.govresearchgate.netsemanticscholar.org These linkers undergo a cascade of intramolecular electronic rearrangements, leading to the cleavage of the bond connecting the linker to the drug. This compound can be utilized in the synthesis of components of these self-immolative systems.

For instance, the ethoxycarbamate moiety can be part of a larger linker structure that is designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. nih.gov The initial enzymatic cleavage can trigger a series of self-immolative reactions that ultimately liberate the cytotoxic payload. The para-aminobenzyl carbamate (B1207046) (PABC) system is a well-known example of a self-immolative linker, and derivatives of this compound can be used to synthesize precursors to such systems. nih.govchemrxiv.org

Cleavable Linker Technologies:

The majority of clinically approved ADCs utilize cleavable linkers to ensure efficient payload release at the target site. njbio.com These linkers are designed to be sensitive to various triggers, including acidic pH in lysosomes, the reducing environment of the cytoplasm, or the presence of specific enzymes. nih.gov

The chemical functionalities present in this compound make it a valuable precursor for different types of cleavable linkers:

Peptide Linkers: The amine group, once deprotected, can be coupled with amino acids to form peptide-based linkers. These linkers are often designed to be substrates for lysosomal proteases like cathepsin B. chemrxiv.org

Disulfide Linkers: The bromo group can be substituted with a thiol-containing moiety to create disulfide linkers. These linkers are stable in the bloodstream but are readily cleaved in the reducing intracellular environment of cancer cells.

The strategic selection of the linker type and its components is crucial for the development of a safe and effective ADC. The versatility of this compound as a synthetic intermediate provides chemists with the flexibility to design and synthesize a wide array of linkers tailored to specific payloads and antibody targets.

Below is a table summarizing the strategic applications of this compound derivatives in ADC linker design:

Linker StrategyRole of this compound DerivativeKey Advantage
PEGylation Precursor for synthesizing PEGylated linkers by reacting the bromoethoxy group with PEG alcohols.Improves solubility, stability, and pharmacokinetics of the ADC; reduces aggregation. biochempeg.comnih.gov
Self-Immolation Building block for components of self-immolative systems, such as PABC-based linkers.Enables controlled and traceless release of the active payload upon a specific trigger. nih.govresearchgate.netchemrxiv.org
Cleavable Linkers Versatile intermediate for creating various cleavable linkers, including peptide, and disulfide linkers.Ensures efficient drug release at the target site through enzymatic or chemical cleavage. chemrxiv.orgnih.gov

Mechanistic Studies of Biological Interactions Non Clinical Focus

Biochemical Modulation and Enzyme Inhibition Studies

Extensive searches of scientific literature and biomedical databases reveal a significant gap in the characterization of the direct biological activities of tert-butyl N-(2-bromoethoxy)carbamate. This compound is predominantly documented as a synthetic intermediate, particularly in the creation of more complex molecules for pharmaceutical research.

Investigation of Specific Biological Target Interactions and Binding Affinities

There is currently no publicly available research that details the specific interactions of this compound with any biological targets. Studies investigating its binding affinities with proteins, nucleic acids, or other macromolecules have not been reported. Consequently, data on its potential as a ligand for any specific receptor or enzyme active site is absent from the scientific record.

Elucidation of Molecular Mechanisms in Modulating Enzyme Activity

In line with the lack of target interaction data, there are no studies elucidating the molecular mechanisms by which this compound might modulate enzyme activity. While the broader class of carbamates is known to include potent enzyme inhibitors, such as those targeting acetylcholinesterase, no such activity has been specifically investigated or documented for this compound itself. Research into its kinetics of interaction with any enzyme, or its mode of inhibition (e.g., competitive, non-competitive, or irreversible), is not available.

Impact on Cellular Physiology and Signaling Pathways

The effects of this compound on cellular systems have not been a subject of published research. Its role in the scientific literature is confined to that of a reagent in organic synthesis.

Effects on Cell Function, Proliferation, Apoptosis, and Differentiation

There is no available data from in vitro or in vivo studies describing the effects of this compound on fundamental cellular processes. Investigations into its impact on cell viability, proliferation rates, induction of apoptosis (programmed cell death), or its ability to influence cellular differentiation pathways have not been reported. The table below summarizes the absence of data in this area.

Cellular ProcessReported Findings for this compound
Cell ProliferationNo data available
ApoptosisNo data available
Cell DifferentiationNo data available
General Cell FunctionNo data available

Influence on Metabolic Pathways and Energy Production

Scientific literature lacks any information regarding the influence of this compound on cellular metabolism. There are no studies that have explored its effects on key metabolic pathways, such as glycolysis, the citric acid cycle, or oxidative phosphorylation. Consequently, its impact on cellular energy production remains uncharacterized.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Due to the absence of any reported biological activity for this compound, no structure-activity relationship (SAR) or structure-property relationship (SPR) analyses have been conducted. SAR studies are contingent upon having a measurable biological effect to correlate with structural modifications, and such data is not available for this compound. The primary characterization of this molecule has been in the context of its chemical reactivity as a synthetic building block, rather than its biological function.

Rational Design of Analogues to Optimize Biological Activities

The rational design of analogues of this compound would be a systematic process aimed at enhancing its desired biological effects while minimizing off-target interactions. This process is typically guided by an understanding of the compound's putative biological target and its mode of action. Although this information is not specifically available for this compound, a general approach can be outlined based on its structural features: the tert-butyl group, the carbamate (B1207046) linkage, and the 2-bromoethoxy moiety.

Table 1: Hypothetical Analogue Design Strategy for this compound

Structural MoietyProposed ModificationRationale for Modification
tert-Butyl Group Replacement with smaller alkyl groups (e.g., methyl, ethyl) or cyclic structures (e.g., cyclohexyl).To investigate the influence of steric bulk on target binding and selectivity.
Introduction of aromatic rings (e.g., phenyl).To explore potential pi-stacking interactions with the biological target.
Carbamate Linkage Isosteric replacement with amide, urea (B33335), or thiocarbamate linkages.To assess the importance of the carbamate group's hydrogen bonding capacity and metabolic stability.
Variation of the N-substituent.To modulate electronic properties and conformational flexibility.
2-Bromoethoxy Moiety Replacement of bromine with other halogens (e.g., chlorine, iodine).To alter the leaving group ability and potential for covalent modification of the target.
Variation of the alkyl chain length (e.g., 3-bromopropoxy).To optimize the spatial orientation and reach within a binding pocket.
Introduction of substituents on the ethoxy chain.To probe for additional binding interactions and influence pharmacokinetic properties.

This strategic modification allows researchers to build a library of related compounds. Subsequent screening of these analogues for biological activity would provide valuable data to identify key structural features responsible for the desired effects.

Correlation Between Structural Features and Biological Effects

For instance, a hypothetical SAR study on a series of analogues could reveal the following trends:

Impact of the tert-Butyl Group: A decrease in biological activity upon replacement of the tert-butyl group with smaller alkyl chains might suggest that a bulky, lipophilic group is crucial for fitting into a hydrophobic binding pocket on the target protein.

Role of the Carbamate Group: If analogues with an amide or urea linkage show significantly reduced activity, it would indicate that the specific electronic and hydrogen-bonding properties of the carbamate are critical for interaction with the biological target. The carbamate group is a known structural motif in many therapeutic agents, and its presence can influence the biological activity of various compounds. nih.gov

Significance of the 2-Bromoethoxy Moiety: The presence and nature of the halogen would be a key focus. A strong correlation between the electronegativity or size of the halogen and the observed biological effect could point towards a specific type of interaction, such as halogen bonding or a covalent interaction following the displacement of the bromide ion. The length and flexibility of the ethoxy chain would also be critical in positioning the reactive bromine atom correctly within the active site of a target enzyme or receptor.

These correlations are often quantified to develop Quantitative Structure-Activity Relationship (QSAR) models. Such models can predict the biological activity of novel, unsynthesized analogues, thereby streamlining the drug discovery and development process.

Table 2: Illustrative Data from a Hypothetical Structure-Activity Relationship Study

AnalogueModification from Parent CompoundRelative Biological Activity (%)
This compound -100
Analogue 1tert-Butyl -> Isopropyl75
Analogue 2Carbamate -> Amide20
Analogue 3Bromo -> Chloro90
Analogue 4Ethoxy -> Propoxy50

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of SAR, as specific experimental data for this compound is not available.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) would be a definitive technique for confirming the elemental composition of tert-butyl N-(2-bromoethoxy)carbamate. This method measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its exact molecular formula.

For this compound (Molecular Formula: C₇H₁₄BrNO₃), HRMS would verify the presence and ratio of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The analysis would distinguish it from other compounds with the same nominal mass. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by approximately 2 Da, providing clear evidence of a single bromine atom in the molecule.

No specific experimental HRMS data for this compound was found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H NMR and ¹³C NMR would be essential for characterizing this compound.

¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the proposed structure, one would expect to see distinct signals for the tert-butyl group protons, the two methylene (B1212753) groups (-O-CH₂- and -CH₂-Br), and the N-H proton of the carbamate (B1207046). The chemical shifts, integration (proton count), and splitting patterns (spin-spin coupling) would confirm the connectivity. For instance, the methylene groups would likely appear as triplets, coupling with each other.

¹³C NMR (Carbon NMR): This spectrum would show signals for each unique carbon atom in the molecule. Expected signals would include the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the two methylene carbons. Their chemical shifts would confirm the presence of these functional groups.

No specific experimental ¹H NMR or ¹³C NMR data for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the carbamate group (typically around 3300 cm⁻¹), C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹), a strong C=O (carbonyl) stretch from the carbamate (around 1700 cm⁻¹), C-O stretching vibrations, and the C-Br stretch at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. This could be useful for analyzing the C-C and C-H vibrations within the molecule's backbone.

Specific experimental IR and Raman spectra for this compound are not available in the provided search results.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment of non-volatile compounds like carbamates. A specific method (column type, mobile phase, flow rate, and detector) would be developed to achieve a sharp, symmetrical peak for the compound at a characteristic retention time. The peak area percentage is commonly used to quantify purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It would be used to confirm that the peak observed in the chromatogram corresponds to the correct molecular weight of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal lability of many carbamates, GC-MS might require derivatization to prevent decomposition in the hot injector. If the compound is sufficiently stable, GC-MS could provide separation and mass-based identification.

No specific HPLC, GC-MS, or LC-MS methods or chromatograms for the purity assessment or reaction monitoring of this compound were found.

Emerging Research Avenues and Future Outlook

Development of Chemo- and Regioselective Transformations of tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate

The core utility of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate lies in its inherent chemo- and regioselectivity, which is deliberately engineered into its structure. The molecule possesses two distinct reactive sites: the bromide and the tert-butoxycarbonyl (Boc)-protected amine. This design allows for orthogonal chemical transformations, where each site can be addressed under specific reaction conditions without affecting the other.

Alkylation via the Bromoethoxy Moiety: The terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions. This end of the molecule is typically used for alkylating nucleophiles such as thiols (e.g., cysteine residues on proteins), phenols, or other heteroatoms. This transformation is highly regioselective for the terminal carbon bearing the bromine. The ether linkage within the spacer increases the molecule's hydrophilicity, which can be advantageous in biological applications by improving the solubility of the resulting conjugate. chemicalbook.com

Amide Bond Formation via the Carbamate (B1207046) Moiety: The N-Boc group is a robust protecting group that is stable to the conditions required for the alkylation reaction at the bromo- end. It can be selectively removed under mild acidic conditions to reveal a primary amine. chemicalbook.com This free amine is then available for a second, distinct transformation, most commonly acylation or amide bond formation. This allows for the attachment of a second molecule, such as a cytotoxic payload, a fluorescent dye, or a targeting ligand that possesses a carboxylic acid group.

The development of transformations for this linker is less about discovering new reactions and more about optimizing the conditions for its application in complex molecular assemblies. Research focuses on achieving high-yield conjugations in aqueous environments, minimizing side reactions, and ensuring the stability of the final linked product. The selective and sequential nature of these reactions is fundamental to the construction of precisely defined bioconjugates like ADCs.

Functional GroupType of TransformationCommon Reagents/ConditionsPurpose
Bromoethyl Ether Nucleophilic SubstitutionThiols, Phenols, AminesAttachment to a biomolecule or surface
N-Boc Amine Deprotection followed by Acylation1. Trifluoroacetic Acid (TFA) 2. Activated Carboxylic Acid (e.g., NHS ester)Attachment of a payload or second molecule

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex bioconjugates like ADCs is a multi-step process that demands high precision and reproducibility. Emerging technologies in automated synthesis and continuous flow chemistry are being explored to overcome the limitations of traditional batch processing. digitellinc.com While specific studies detailing the use of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate in these platforms are not yet widespread, its properties make it an ideal candidate for such integration.

Automated Solid-Phase Synthesis: Bifunctional linkers are crucial in solid-phase synthesis, where one end of the linker is attached to a solid support. imperial.ac.uk An automated platform could theoretically utilize a resin-bound version of the linker to assemble a drug-linker conjugate. The Boc-protected amine would remain attached to the resin while the bromo- end is reacted with a payload. Subsequent cleavage from the resin would yield a payload-linker fragment ready for conjugation to an antibody. This automated approach enhances throughput and simplifies purification. nih.gov

Flow Chemistry for Bioconjugation: Continuous flow chemistry offers significant advantages for ADC synthesis, including enhanced mixing, precise control over reaction time and temperature, and improved scalability. acs.orgacs.org Recent studies have demonstrated the successful synthesis of ADCs using continuous flow microreactors for both antibody reduction and the subsequent conjugation step. researchgate.net A linker like tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate could be readily incorporated into such a system. For example, a solution of the payload-functionalized linker could be mixed with a stream of reduced antibody in a microreactor, allowing for a rapid, controlled, and scalable conjugation process. This approach can shorten reaction times significantly and improve product consistency, which are critical factors in pharmaceutical manufacturing. digitellinc.com

Exploration of New Biological Applications beyond Current Scope

The primary and most well-documented application of tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate is as a hydrophilic, cleavable linker for the synthesis of ADCs. chemicalbook.comcymitquimica.com However, the versatile nature of this bifunctional molecule opens avenues for its use in other advanced biomedical fields.

Current Scope: ADC Linker In ADCs, the linker connects the antibody to the cytotoxic drug. The linker must be stable in systemic circulation to prevent premature drug release and associated toxicity, but it should efficiently release the payload once inside the target cancer cell. The ether and carbamate bonds in this linker provide stability, while its hydrophilic PEG spacer can help mitigate the aggregation often caused by hydrophobic payloads. nih.gov

Future Outlook & Emerging Applications:

Targeted Drug Delivery Systems: Beyond ADCs, the linker could be used to construct other targeted therapeutic systems. For instance, it could connect small molecule drugs to other targeting moieties like peptides, aptamers, or nanoparticles, directing the therapy to specific tissues or cells.

Nanotechnology and Materials Science: The linker is suitable for the surface functionalization of nanomaterials. The bromo- end could be used to anchor the linker to a nanoparticle surface, while the Boc-protected amine, after deprotection, could be used to attach targeting ligands, imaging agents, or other functional molecules. This is valuable in creating multifunctional nanoparticles for theranostics (combined therapy and diagnostics). chemicalbook.com

PROTACs and Molecular Glues: The field of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) relies heavily on bifunctional linkers. While many PROTAC linkers are longer and more complex, short, hydrophilic linkers like tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate could be explored for creating novel degraders where precise spatial arrangement between two proteins is required.

Fundamental Biological Research: The compound can be used to synthesize custom molecular probes to study cellular processes. For example, it could link a fluorescent reporter to a molecule of interest to track its path and interactions within a cell, leveraging its ability to interfere with processes like cell proliferation and apoptosis for study. chemicalbook.com

Computational Chemistry and Molecular Modeling for Predictive Design

While specific computational studies on tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate are not widely published, the field of computational chemistry offers powerful tools for the predictive design and optimization of linkers for bioconjugates. biopharminternational.com Molecular modeling techniques are increasingly used to understand how a linker's structure influences the properties and efficacy of an ADC or other complex therapeutic. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the linker. mdpi.com For a flexible linker like this one, understanding its preferred shapes, length, and how it positions a payload relative to the antibody is crucial. Simulations can predict:

Solvent Accessible Surface Area (SASA): The degree to which the hydrophilic PEG spacer can mask the hydrophobicity of a payload, potentially reducing aggregation. frontiersin.org

Stability and Flexibility: How the linker behaves in different environments (e.g., in plasma vs. inside a cell) and its propensity to fold or extend. nih.gov

Predictive Modeling for ADC Design: Computational models are being developed to predict the behavior of entire ADCs. For a linker like tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate, these models could help answer key design questions:

Optimal Attachment Sites: Predicting which amino acid residues on an antibody are the best sites for conjugation to minimize interference with antigen binding. nih.gov

Payload Release Kinetics: Modeling the efficiency of linker cleavage within the lysosomal environment of a cancer cell.

Pharmacokinetic Properties: Using machine learning and quantitative structure-activity relationship (QSAR) models to predict how the linker will affect the ADC's circulation half-life and clearance. patsnap.com

By applying these computational approaches, researchers can rationally design next-generation linkers and bioconjugates, reducing the need for extensive trial-and-error experimentation and accelerating the development of more effective targeted therapies. biopharminternational.com

Table of Mentioned Compounds

Compound Name Role/Type
tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate Heterobifunctional Linker
Trifluoroacetic Acid (TFA) Reagent (Deprotection)
N-hydroxysuccinimide (NHS) ester Activated Carboxylic Acid
Antibody-Drug Conjugate (ADC) Therapeutic Modality

Q & A

Q. How can mechanistic studies improve synthesis yields?

  • Strategies :
  • Vary reaction time/temperature (e.g., 50°C for 6 hours in ).
  • Optimize stoichiometry (e.g., 1.2 eq. of bromoalkylating agent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.